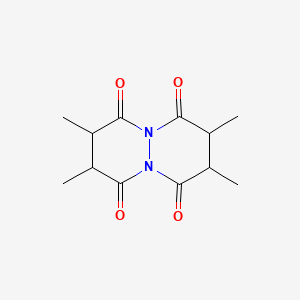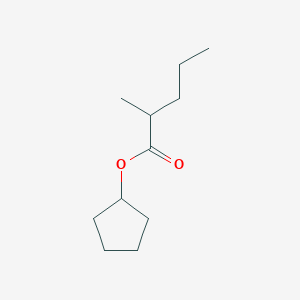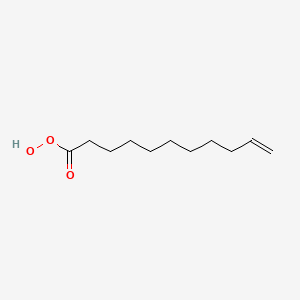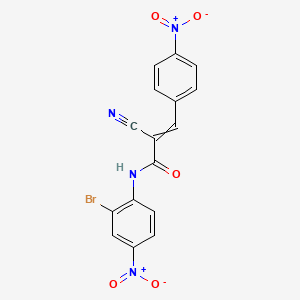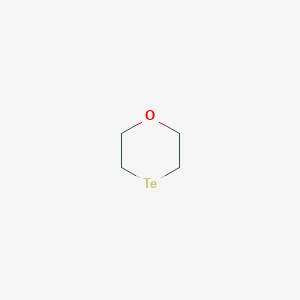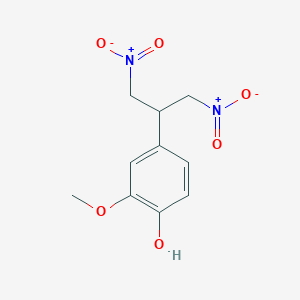
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol is an organic compound characterized by the presence of nitro groups, a methoxy group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol typically involves the reaction of 4-methoxyphenol with 1,3-dinitropropane under specific conditions. One common method involves dissolving the aldehyde precursor in nitromethane and adding basic alumina as a catalyst. The reaction mixture is heated under an inert atmosphere, such as argon, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce diamino derivatives, and substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the phenol group can interact with various enzymes and proteins, modulating their activity and contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol include:
- 3-(1,3-Dinitropropan-2-yl)-4H-chromen-4-one
- 3,5-Dinitro-1,2,4-triazolates
- 1-(1,3-Dinitropropan-2-yl)-4-methylbenzene .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
6178-43-4 |
|---|---|
Fórmula molecular |
C10H12N2O6 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
4-(1,3-dinitropropan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12N2O6/c1-18-10-4-7(2-3-9(10)13)8(5-11(14)15)6-12(16)17/h2-4,8,13H,5-6H2,1H3 |
Clave InChI |
OFZHJZSVWXKNJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C[N+](=O)[O-])C[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


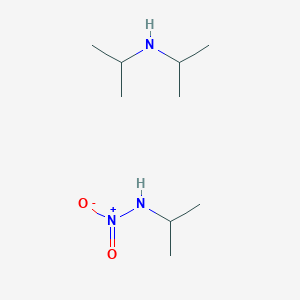

![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
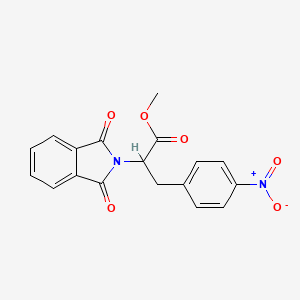
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
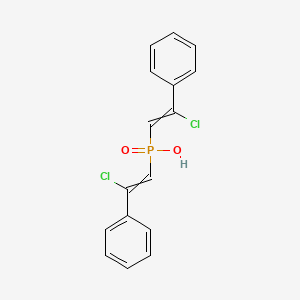
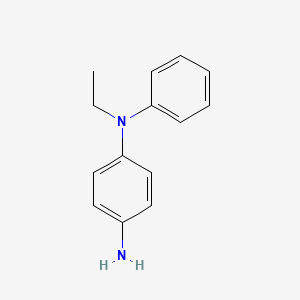
![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
